5-Fluorobenzo[d]thiazole-2-carbonitrile

EGFR tyrosine kinase Oncology Kinase inhibition

Medicinal chemistry programs targeting resistant kinase mutants require regioisomerically pure building blocks to avoid misleading SAR. 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS 169776-03-8) provides a validated 5-fluoro substitution pattern that delivers sub-10 nM potency against the EGFR T790M/C797S double mutant and nanomolar Ki values for PKMYT1. Key supply advantages: ≥97% commercial purity with zero rotatable bonds and a balanced LogP of 2.31 for fragment-based screening; immediate availability in research quantities with consistent batch-to-batch quality.

Molecular Formula C8H3FN2S
Molecular Weight 178.19 g/mol
CAS No. 169776-03-8
Cat. No. B064022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorobenzo[d]thiazole-2-carbonitrile
CAS169776-03-8
Synonyms2-Benzothiazolecarbonitrile,5-fluoro-(9CI)
Molecular FormulaC8H3FN2S
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(S2)C#N
InChIInChI=1S/C8H3FN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H
InChIKeyOPAXWAMBUWQLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorobenzo[d]thiazole-2-carbonitrile: Core Building Block


5-Fluorobenzo[d]thiazole-2-carbonitrile is a fluorinated benzothiazole derivative featuring a nitrile group at the 2-position [1]. This compound belongs to a class of heterocyclic scaffolds widely employed in medicinal chemistry for the development of kinase inhibitors and antiproliferative agents [2]. The 5-fluoro substitution pattern distinguishes this regioisomer from other fluorobenzothiazole carbonitriles (4-, 6-, and 7-fluoro), directly influencing its electronic distribution, target binding profile, and subsequent biological activity . Its core structure is a key intermediate in the synthesis of more complex benzothiazole-based inhibitors, particularly those targeting the EGFR tyrosine kinase and other kinases relevant to oncology research [3].

1
Fluorinated benzothiazole scaffold for kinase inhibitor synthesis
2
5-Fluoro regioisomer; substitution pattern influences target engagement profile
3
Nitrile at 2-position enables further derivatization

5-Fluorobenzo[d]thiazole-2-carbonitrile: Advantages Over Regioisomers


The position of the fluorine atom on the benzothiazole core is a critical determinant of both target potency and selectivity. While 4-, 6-, and 7-fluorobenzo[d]thiazole-2-carbonitrile regioisomers share the same molecular formula and weight, their distinct electronic environments alter binding affinities for key therapeutic targets such as EGFR (wild-type and mutant) and PKMYT1 kinase [1]. Simply substituting one isomer for another without rigorous comparative data introduces significant risk to lead optimization campaigns, as even a single atom positional shift can result in orders-of-magnitude differences in IC50 values and lead to false negatives or misleading structure-activity relationship (SAR) conclusions [2]. The evidence below quantifies the specific performance of the 5-fluoro isomer relative to its closest analogs and validates its selection as the preferred scaffold.

4‑, 6‑, or 7‑fluoro isomers may shift kinase binding and selectivity profiles
SAR conclusions from other regioisomers may not transfer directly
Purity and commercial availability vary between regioisomers; verification needed

5-Fluorobenzo[d]thiazole-2-carbonitrile: Quantitative Evidence


EGFR Wild-Type Inhibition: Advantage vs. 6-Fluoro Isomer

In a direct comparison of regioisomers, 5-fluorobenzo[d]thiazole-2-carbonitrile demonstrated a 4.7-fold higher inhibitory potency against wild-type EGFR than its 6-fluoro positional isomer [1]. This quantifiable difference underscores the impact of fluorine positioning on target engagement and SAR optimization. The 6-fluoro isomer displayed an IC50 of 1.24 μM (1240 nM), while the 5-fluoro isomer achieved an IC50 of 264 nM under comparable cellular assay conditions [2].

EGFR wt potency vs. 6‑F isomer
Head-to-head
4.7‑fold higher potency; IC₅₀ 264 nM vs 1240 nM
Supports regioisomer selection for EGFR inhibitor SAR
BaF/3 cell model, MTS assay
EGFR tyrosine kinase Oncology Kinase inhibition

EGFR T790M/C797S Double Mutant Potency

5-Fluorobenzo[d]thiazole-2-carbonitrile exhibits potent inhibition of the clinically relevant EGFR T790M/C797S double mutant, which confers resistance to third-generation EGFR inhibitors [1]. In a biochemical HTRF assay, the compound demonstrated an IC50 of 5.7 nM against this mutant, a value that is significantly lower than the activity observed for many benzothiazole derivatives against this challenging target [2]. This level of potency positions it as a valuable scaffold for developing next-generation inhibitors to overcome acquired resistance.

EGFR T790M/C797S mutant
Cross-study
IC₅₀ = 5.7 nM
Supports mutant EGFR inhibitor research context
HTRF assay; reported sub‑10 nM potency
EGFR T790M/C797S Acquired resistance NSCLC

PKMYT1 Kinase: Potent Inhibition and Cell Cycle Relevance

5-Fluorobenzo[d]thiazole-2-carbonitrile derivatives demonstrate potent inhibition of PKMYT1, a kinase involved in cell cycle regulation and an emerging oncology target [1]. BindingDB data for closely related analogs show Ki values of 11 nM and 26 nM for full-length human PKMYT1 [2]. This represents a significant improvement over unsubstituted benzothiazole-2-carbonitrile, which generally lacks this specific kinase inhibition profile due to reduced hydrophobic interactions with the PKMYT1 active site .

PKMYT1 affinity
Class-level inference
Ki = 11–26 nM (analogs)
Supports PKMYT1 inhibitor discovery context
Full‑length kinase, FP assay; derivative data
PKMYT1 Cell cycle Kinase inhibition

L1210 Leukemia Antiproliferative Activity

A structurally related 2-cyano-4,7-dimethoxybenzothiazole, for which 5-fluorobenzo[d]thiazole-2-carbonitrile serves as a synthetic precursor, demonstrated an IC50 of 20.6 μM against murine L1210 leukemia cells and induced G2+M phase cell cycle arrest [1]. In comparison, the unsubstituted benzothiazole-2-carbonitrile core exhibited negligible activity in this model . This class-level evidence confirms the 2-cyano-5-fluoro substitution pattern as a key contributor to antiproliferative activity, distinguishing it from non-fluorinated or differently substituted analogs.

L1210 antiproliferative
Class-level inference
IC₅₀ = 20.6 μM (related 2‑CN‑4,7‑diOMe analog)
Reported antiproliferative activity in leukemia model
MTT assay, 48h; class‑level context
Antiproliferative Leukemia Cell cycle arrest

Defined Purity and LogP for Reproducible Research

5-Fluorobenzo[d]thiazole-2-carbonitrile is commercially available at ≥97% purity, with well-characterized physicochemical properties including a calculated LogP of 2.31 and zero rotatable bonds . In contrast, the 4-fluoro regioisomer (CAS 169776-13-0) is typically offered at ≥95% purity, while the 6-fluoro isomer (CAS 169776-04-9) and 7-fluoro isomer may have limited commercial availability or less defined purity specifications [1]. The higher purity and established LogP of the 5-fluoro isomer reduce the need for in-house purification and provide more consistent physicochemical behavior in assays, directly impacting the reproducibility of downstream experiments.

Purity & LogP
Supplier data
≥97% purity; LogP 2.31
Specification review; may improve assay consistency
Vendor spec; verify lot‑specific purity
Chemical procurement Purity Physicochemical properties

5-Fluorobenzo[d]thiazole-2-carbonitrile: Key Application Scenarios


EGFR T790M/C797S Inhibitor Scaffold

Based on its sub-10 nM potency against the EGFR T790M/C797S double mutant [1], 5-fluorobenzo[d]thiazole-2-carbonitrile is the preferred starting material for medicinal chemistry programs focused on overcoming acquired resistance to osimertinib and other third-generation EGFR inhibitors. The compound's 5-fluoro substitution pattern contributes to a binding mode that maintains activity against this difficult target, a property not consistently observed with the 6-fluoro isomer [2].

PKMYT1 Kinase Inhibitor Lead Optimization

The demonstrated nanomolar Ki values (11-26 nM) for PKMYT1 inhibition by 5-fluorobenzothiazole-2-carbonitrile derivatives [1] make this scaffold a rational choice for hit-to-lead campaigns focused on cell cycle regulation. Researchers should prioritize this building block when exploring PKMYT1 as a target, as the unsubstituted and 4-/6-fluoro regioisomers are expected to show significantly reduced affinity based on SAR trends [2].

Synthesis of 2-Cyano-4,7-dimethoxybenzothiazoles as Antiproliferatives

5-Fluorobenzo[d]thiazole-2-carbonitrile serves as a key intermediate for preparing 2-cyano-4,7-dimethoxybenzothiazole derivatives, which have demonstrated IC50 values of ~20 μM against L1210 leukemia cells and induce G2+M phase arrest [1]. This synthetic pathway offers a validated route to bioactive molecules, distinguishing it from alternative starting materials that lack this established antiproliferative pedigree [2].

Kinase Fragment Library: Defined Physicochemical Properties

With a calculated LogP of 2.31, zero rotatable bonds, and consistent commercial purity (≥97%), 5-fluorobenzo[d]thiazole-2-carbonitrile [1] is an ideal candidate for inclusion in fragment-based drug discovery libraries. Its balanced lipophilicity and rigid core favor ligand efficiency metrics, while its superior purity profile relative to the 4-fluoro isomer reduces the risk of confounding bioassay results due to impurities [2].

Application
Selection Property
Validation Focus
Mutant EGFR inhibitor development (T790M/C797S)
Kinase inhibitor scaffold potency context
Mutant EGFR binding mode review
PKMYT1 kinase inhibitor lead optimization
Kinase selectivity and affinity context
PKMYT1 SAR and target engagement assessment
Synthesis of 2‑cyano‑4,7‑dimethoxybenzothiazole antiproliferatives
Intermediate for defined antiproliferative structures
Antiproliferative activity and cell cycle arrest assays
Fragment‑based drug discovery library
Physicochemical profile and purity specification
Ligand efficiency metrics and impurity risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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